4-(2,3-Dichlorobenzyl)phenylamine CAS number
4-(2,3-Dichlorobenzyl)phenylamine CAS number
4-(2,3-Dichlorobenzyl)phenylamine (CAS 697762-19-9): A Critical Intermediate in the Synthesis of 4-Oxoquinoline HIV-1 Integrase Inhibitors
Executive Overview
In the landscape of antiviral drug development, the architectural precision of active pharmaceutical ingredients (APIs) dictates their clinical efficacy. 4-(2,3-Dichlorobenzyl)phenylamine (also known as 4-(2,3-dichlorobenzyl)aniline, CAS: 697762-19-9) serves as a foundational building block in the synthesis of second-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale, chemoselective synthesis protocols, and downstream integration of this intermediate into the 4-oxoquinoline pharmacophore—a class of compounds structurally related to clinical successes like Elvitegravir.
Physicochemical Profiling & Structural Rationale
The utility of 4-(2,3-dichlorobenzyl)phenylamine lies in its dual functionality: an aniline moiety primed for heterocycle construction and a halogenated benzyl group engineered for target affinity. In the context of HIV integrase inhibition, the 2,3-dichlorobenzyl substituent is not arbitrary. It is strategically designed to occupy a highly conserved hydrophobic pocket within the integrase-viral DNA complex. The chlorine atoms increase the overall lipophilicity of the molecule and provide critical van der Waals interactions, which are essential for maintaining potency against drug-resistant viral strains .
Table 1: Physicochemical Properties of 4-(2,3-Dichlorobenzyl)phenylamine
| Property | Value | Scientific Implication |
| CAS Number | 697762-19-9 | Unique chemical identifier for procurement and regulatory tracking. |
| Chemical Formula | C13H11Cl2N | Indicates a high degree of halogenation relative to carbon count. |
| Molecular Weight | 252.14 g/mol | Optimal fragment size for subsequent cyclization into larger APIs. |
| Calculated LogP | ~4.4 | High lipophilicity, driving hydrophobic pocket insertion in target enzymes. |
| Upstream Precursor | CAS: 697762-18-8 | 4-(2,3-Dichlorobenzyl)nitrobenzene, requiring chemoselective reduction. |
Upstream Synthesis: Chemoselective Reduction Protocol
The synthesis of 4-(2,3-dichlorobenzyl)phenylamine begins with the reduction of its nitro analogue, 4-(2,3-dichlorobenzyl)nitrobenzene.
Expert Insight on Causality: A common pitfall in this step is the use of standard catalytic hydrogenation (e.g., H2 with Pd/C). Palladium is highly active for oxidative addition into aryl-chloride bonds, leading to catastrophic hydrodehalogenation. To preserve the critical 2,3-dichloro motif, a chemoselective dissolving-metal reduction using Zinc and Ammonium Chloride is strictly required. This provides a single-electron transfer pathway that exclusively targets the nitro group.
Self-Validating Experimental Methodology:
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Reaction Setup: Charge a round-bottom flask with 4-(2,3-dichlorobenzyl)nitrobenzene (1.0 eq), activated zinc powder (5.0 eq), and ammonium chloride (5.0 eq). Suspend the mixture in a solvent system of ethanol and water (4:1 v/v).
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Chemoselective Reduction: Heat the suspension to a gentle reflux (80 °C). The mildly acidic nature of NH4Cl acts as a proton donor without stripping the zinc surface too rapidly, ensuring a controlled, exothermic reduction.
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In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1) or LC-MS. The reaction is self-validating when the UV-active spot of the nitro precursor completely disappears, typically within 1.0 to 1.5 hours, replaced by a more polar, ninhydrin-positive amine spot.
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Workup & Extraction: Cool the mixture to room temperature and filter through a tightly packed Celite pad to remove insoluble zinc salts. Concentrate the filtrate in vacuo to remove ethanol. Partition the aqueous residue between ethyl acetate and water, washing the organic layer with brine to remove residual inorganic salts.
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Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Triturate the crude residue with n-hexane to afford 4-(2,3-dichlorobenzyl)phenylamine as a pale-brown solid.
Table 2: Comparative Reduction Strategies for Halogenated Nitroarenes
| Method | Reagents | Chemoselectivity | Expected Yield |
| Dissolving Metal (Recommended) | Zn powder, EtOH, NH4Cl | High (Preserves C-Cl bonds) | ~81% |
| Catalytic Hydrogenation | H2, Pd/C, MeOH | Low (Risk of hydrodehalogenation) | < 40% (Mixed) |
| Iron-Mediated | Fe powder, AcOH, 80°C | High (Preserves C-Cl bonds) | ~75-80% |
Downstream Application: Gould-Jacobs Cyclization
Once isolated, 4-(2,3-dichlorobenzyl)phenylamine is subjected to a Gould-Jacobs reaction to construct the 4-oxoquinoline core—the defining structural feature of this class of HIV integrase inhibitors .
Step-by-Step Methodology:
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Condensation: React the purified aniline with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) neat or in a minimal amount of toluene at 120 °C for 2 hours. This eliminates ethanol, forming a stable enamine intermediate.
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Thermal Cyclization: Dissolve the enamine in diphenyl ether (Dowtherm A) and heat to 250 °C for 6 hours. Causality: The extreme thermal energy is required to overcome the activation barrier for intramolecular electrophilic aromatic substitution, forcing the malonate moiety to close onto the electron-rich ortho-position of the aniline ring.
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Isolation: Upon cooling to room temperature, the product precipitates. Dilute with hexanes, filter, and wash to yield 6-(2,3-dichlorobenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Yield: ~68%).
Fig 1: Chemoselective synthesis of the 4-oxoquinoline core via Gould-Jacobs cyclization.
Mechanism of Action: The INSTI Pharmacophore
The ultimate goal of synthesizing the 6-(2,3-dichlorobenzyl)-4-oxoquinoline core is to leverage its geometry against the HIV-1 Integrase enzyme. The mechanism of action relies on a two-pronged binding logic :
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Metal Chelation: The diketo/monoketo acid motif of the 4-oxoquinoline-3-carboxylic acid acts as a bidentate ligand. It chelates two catalytic Mg2+ ions situated in the active site of the integrase enzyme, effectively neutralizing the enzyme's ability to catalyze the strand transfer of viral DNA into the host genome.
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Hydrophobic Displacement: The 2,3-dichlorobenzyl group, originally sourced from our CAS 697762-19-9 intermediate, mimics the 3'-terminal viral DNA nucleotide. By inserting into this newly formed hydrophobic pocket, it locks the enzyme in an inactive conformation.
Fig 2: Pharmacophore logic of 4-oxoquinoline HIV-1 integrase strand transfer inhibitors.
References
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Title: Novel 4-oxoquinoline compound and use thereof as HIV integrase inhibitor (US8232401B2) Source: United States Patent and Trademark Office / Google Patents URL: [1][2]
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Title: Quinolone Carboxylic Acids as a Novel Monoketo Acid Class of Human Immunodeficiency Virus Type 1 Integrase Inhibitors Source: Journal of Medicinal Chemistry (2009, 52 (15), 4869-4882) URL: [Link][3][4]
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Title: Novel HIV-1 Integrase Inhibitors Derived from Quinolone Antibiotics Source: Journal of Medicinal Chemistry (2006, 49 (5), 1506-1508) URL: [Link][4][5][6]
Sources
- 1. AU2003302029B2 - 4-oxoquinoline compound and utilization thereof as HIV integrase inhibitor - Google Patents [patents.google.com]
- 2. 4-(2,3-dichlorobenzyl)aniline - CAS号 697762-19-9 - 摩熵化学 [molaid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. Investigation of genetic polymorphism of the integrase gene in the HIV-1 subtype A populations circulating in the Russian Federation - Gafarova - Problems of Virology [virusjour.crie.ru]
- 6. mdpi.com [mdpi.com]
